1-Cbz-azetidine-3-carboxylic acid
Overview
Description
1-Cbz-azetidine-3-carboxylic acid, also known as PUN28927, is a non-cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker .
Synthesis Analysis
The synthesis of 1-Cbz-azetidine-3-carboxylic acid involves its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker .
Molecular Structure Analysis
The molecular formula of 1-Cbz-azetidine-3-carboxylic acid is C12H13NO4 . The InChI representation is InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .
Chemical Reactions Analysis
The major reactive species of 1-Cbz-azetidine-3-carboxylic acid in vivo is Lys676 of long chain acyl-CoA synthetase-1 (ACSL1) .
Physical And Chemical Properties Analysis
The molecular weight of 1-Cbz-azetidine-3-carboxylic acid is 235.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Chemical Synthesis and Drug Discovery 1-Cbz-azetidine-3-carboxylic acid plays a pivotal role in the synthesis of structurally complex and pharmacologically significant compounds. The protective N-Cbz (carbamate) group enhances reactivity and stabilizes intermediates during the synthesis of 3,3-diarylazetidines, which can be further derivatized into drug-like compounds. These azetidines access underexplored chemical spaces, making them invaluable in drug discovery for their unique pharmacological profiles (Denis et al., 2018).
Synthetic Building Blocks Protected 3-haloazetidines, derived from 1-Cbz-azetidine-3-carboxylic acid, serve as versatile intermediates for the preparation of azetidine-3-carboxylic acid derivatives. These compounds are crucial for generating a diverse array of high-value synthetic building blocks, facilitating the rapid development of novel molecules for further pharmaceutical evaluation (Ji et al., 2018).
Peptide Synthesis and Protein Engineering The synthesis of non-natural azetidine-based amino acids, which include 1-Cbz-azetidine-3-carboxylic acid derivatives, provides new avenues for peptide synthesis and protein engineering. These amino acids introduce conformational constraints and novel physicochemical properties into peptides and proteins, potentially enhancing their stability, activity, and specificity. The ability to incorporate these azetidine-based building blocks into peptides offers promising strategies for the design of new therapeutic peptides and the study of protein function (Reiners et al., 2020).
Energy Transfer Catalysis 1-Cbz-azetidine-3-carboxylic acid derivatives are employed in energy transfer photocatalysis to generate azetidines, showcasing the utility of these compounds in innovative synthetic methodologies. The use of gold complexes as photocatalysts in reactions with these azetidine derivatives highlights their importance in the development of novel catalytic processes, contributing to the field of green chemistry and sustainable synthesis (Guillet et al., 2023).
Safety And Hazards
Future Directions
Azetidines, including 1-Cbz-azetidine-3-carboxylic acid, represent an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
properties
IUPAC Name |
1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJPBKZGIUAESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450952 | |
Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-azetidine-3-carboxylic acid | |
CAS RN |
97628-92-7 | |
Record name | 1-Benzyloxycarbonylazetidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97628-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.